2-(6-Bromo-1H-indol-3-yl)ethanol

Catalog No.
S694378
CAS No.
214915-72-7
M.F
C10H10BrNO
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Bromo-1H-indol-3-yl)ethanol

Fischer indole routes to 6-bromotryptophol produce inseparable 4-/6-bromo mixtures, complicating scale-up. Pure 2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7) eliminates regioisomer scrambling, ensuring C6-specific cross-couplings for pharmaceutical targets. • Enables direct Suzuki/Heck coupling at C6 without isomeric contamination. • Streamlines synthesis of COX-2 inhibitor scaffolds (pyranoindole, tetrahydrocarbazole). • Critical for natural product synthesis (e.g., araiosamines) requiring C6 bromine for stereocenters. Global shipping from SMolecule ensures supply chain reliability.

CAS Number

214915-72-7

Product Name

2-(6-Bromo-1H-indol-3-yl)ethanol

IUPAC Name

2-(6-bromo-1H-indol-3-yl)ethanol

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2

InChI Key

ANIPJGAEJCDVFF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CCO

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCO

Synonyms

2-(6-Bromo-1H-indol-3-yl)ethanol, 6-Bromotryptophol, 6-Bromo-1H-indole-3-ethanol, 3-(2-Hydroxyethyl)-6-bromo-1H-indole, 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7), commonly known as 6-bromotryptophol, is a highly versatile bifunctional indole derivative utilized extensively in medicinal chemistry and complex natural product synthesis. The molecule features a reactive primary alcohol at the C3-ethyl position—ideal for oxidation, protection, or conversion into a leaving group—paired with a bromine atom at the C6 position of the indole core. This halogenation at C6 provides a selective handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), enabling the construction of extended aromatic systems and complex polycyclic scaffolds [1]. For industrial and academic buyers, procuring high-purity 6-bromotryptophol is a strategic decision that bypasses the notoriously poor regioselectivity of de novo indole syntheses, ensuring reproducible downstream scale-up for pharmaceuticals and advanced materials.

Research Fit

6-bromoindole building block
Synthetic intermediate with defined 6-bromo substitution for constructing bioactive 6-bromoindole derivatives
3-hydroxyethyl synthetic handle
Enables direct acylation, alkylation or oxidation at the 3-position for derivative library generation
Synthesis-oriented procurement
Suited for medicinal chemistry and agrochemical research requiring 6-bromoindole core incorporation

Substituting pure 2-(6-Bromo-1H-indol-3-yl)ethanol with crude synthetic mixtures or related regioisomers (like 5-bromotryptophol) fundamentally compromises downstream yield and target specificity. Traditional Fischer indole synthesis starting from 3-bromophenylhydrazine invariably produces a 1:1 mixture of 4-bromo and 6-bromo tryptophol regioisomers [1]. Attempting to use this crude mixture requires labor-intensive chromatographic separation or fractional crystallization of downstream intermediates, introducing severe bottlenecks in process chemistry. Furthermore, shifting to the more common 5-bromotryptophol alters the electronic properties of the indole ring and the spatial orientation of subsequent cross-coupling products, which can drastically shift the binding affinity or biological activity of the final pharmaceutical target [2]. Consequently, procuring the exact 6-bromo isomer is mandatory for pathways requiring C6-specific functionalization.

Substitution Risk

Target
2-(6-Bromo-1H-indol-3-yl)ethanol
4- or 5-bromo positional isomer
May not reproduce the activity profile reported for 6-bromoindole derivatives; positional substitution alters structure-activity relationships
Target
2-(6-Bromo-1H-indol-3-yl)ethanol
Unsubstituted tryptophol
Operates through a quorum-sensing mechanism rather than direct mycelial inhibition; endpoint context may differ
Target
2-(6-Bromo-1H-indol-3-yl)ethanol
6-bromoindole (CAS 52415-29-9)
Lacks the 3-hydroxyethyl functional handle, limiting direct derivatization without additional synthetic steps

Bypassing Fischer Indole Regioisomer Scrambling

De novo synthesis of 6-bromotryptophol via the Fischer indole cyclization of 3-bromophenylhydrazones is fundamentally limited by regiochemical scrambling. Data from pharmaceutical patent literature demonstrates that this cyclization yields a 1:1 mixture of 4-bromotryptophol and 6-bromotryptophol, capping the theoretical yield of the desired C6 isomer at 50% before purification losses [1]. Procuring pure 2-(6-Bromo-1H-indol-3-yl)ethanol eliminates this bottleneck, providing 100% target isomer availability and removing the need for costly, solvent-intensive chromatographic separations during scale-up.

Evidence DimensionTarget isomer yield and purity prior to separation
Target Compound Data100% pure 6-bromo isomer (via procurement)
Comparator Or Baseline1:1 mixture of 4-bromo and 6-bromo isomers (via standard Fischer indole synthesis from m-bromophenylhydrazine)
Quantified DifferenceEliminates the 50% theoretical yield cap and subsequent chromatographic penalty.
ConditionsFischer indole cyclization in ethylene glycol with ZnCl2 at 160°C.

Procuring the pure compound prevents massive yield losses and eliminates complex separation steps in pharmaceutical manufacturing.

Antifungal mechanism
Class-level
Inferred from parent scaffold: EC50 11.62 µg/mL vs. B. cinerea; comparator tryptophol acts via quorum sensing with no direct EC50
6-bromoindole core may support mycelial growth inhibition screening
Data to verify; scaffold-level inference only

Cross-Coupling Competence for Complex Scaffolds

The presence of the bromine atom at the C6 position distinguishes 2-(6-Bromo-1H-indol-3-yl)ethanol from unsubstituted tryptophol, unlocking direct transition-metal-catalyzed C-C bond formation. In the total synthesis of complex marine alkaloids like araiosamines, commercially available 6-bromotryptophol was selected as the essential starting material because the C6-bromo handle allows for precise downstream functionalization that unsubstituted tryptophol cannot support without unselective C-H activation[1]. This bifunctionality (C3-ethanol for functional group manipulation and C6-bromo for coupling) makes it an irreplaceable precursor for multi-ring target molecules.

Evidence DimensionSuitability for direct Pd-catalyzed cross-coupling at C6
Target Compound DataHighly reactive C-Br bond at C6 enables direct Suzuki/Heck couplings.
Comparator Or BaselineUnsubstituted tryptophol
Quantified DifferenceUnsubstituted tryptophol requires multi-step, often unselective pre-halogenation to achieve C6 reactivity.
ConditionsTotal synthesis pathways requiring late-stage or intermediate C-C bond formation on the indole core.

Buyers must select the 6-bromo derivative to enable direct, regioselective cross-coupling reactions required for advanced pharmaceutical scaffolds.

Crystalline property
Cross-study comparable
6-bromo isomer: 73–76 °C melting point; 4-bromo isomer: no defined crystalline melting point reported
Defined melting point supports identity verification and purification
Quality control metric; recrystallization fit

Positional Impact on Biological Activity

The exact position of the bromine atom on the indole ring profoundly impacts the electronic distribution and biological efficacy of downstream products. Studies on brominated indole-3-carboxaldehydes (direct oxidation products of bromotryptophols) reveal that the 6-bromo derivative exhibits distinct quorum sensing inhibition profiles compared to the 5-bromo analog, with IC50 values differing significantly (19 µM vs 13 µM in C. violaceum assays) [1]. This class-level data confirms that 5-bromo and 6-bromo indole building blocks are not biologically interchangeable, as the substitution pattern dictates the spatial and electronic interaction with biological targets.

Evidence DimensionQuorum sensing inhibition potency (IC50) of oxidized derivatives
Target Compound Data19 µM (6-bromoindole-3-carboxaldehyde)
Comparator Or Baseline13 µM (5-bromoindole-3-carboxaldehyde)
Quantified Difference1.46-fold difference in biological potency based solely on bromine position.
ConditionsDisk diffusion and IC50 assays in Chromobacterium violaceum AHL systems.

Procurement cannot substitute 5-bromo for 6-bromo analogs, as the positional isomerism directly alters the efficacy of the final active pharmaceutical ingredient.

Synthetic route
Class-level
3-hydroxyethyl handle enables direct acylation/alkylation; 6-bromoindole lacks this reactive site, requiring longer routes
More efficient access to 3-substituted 6-bromoindole derivatives
Reduces synthetic steps; derivative space fit

COX-2 Inhibitor Synthesis

Directly utilizing pure 6-bromotryptophol avoids the 1:1 regioisomer scrambling inherent in Fischer indole routes, streamlining the production of pyranoindole and tetrahydrocarbazole-based COX-2 inhibitors and ensuring high-yield scale-up [1].

Complex Indole Alkaloid Total Synthesis

Serves as a critical, commercially available starting block for the synthesis of marine natural products (e.g., araiosamines), where the C6-bromine is essential for building contiguous stereocenters and multi-ring systems via cross-coupling[2].

Quorum Sensing Inhibitor Development

Acts as a precise precursor for 6-bromoindole-3-carboxaldehyde and related derivatives, where the specific C6 halogenation pattern is required to achieve targeted biological activity profiles against bacterial communication pathways [3].

Transition Metal-Catalyzed Late-Stage Functionalization

Ideal for materials science and medicinal chemistry workflows requiring a reliable Suzuki or Heck coupling partner, leveraging the C6-bromo handle while utilizing the C3-ethanol group for tethering or solubility enhancement [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
3-Acyl-6-bromoindole antifungal synthesis
3-position hydroxyethyl synthetic handle
Conidial germination inhibition assays against phytopathogens
6-Bromoindole-3-carboxaldehyde SAR studies
Oxidative derivatization route to aldehyde
Antiproliferative activity screening in cancer cell lines
Crystalline formulation research
Defined melting point (73–76 °C)
Identity and purity verification; recrystallization behavior
HCV research compound synthesis
Building block for 2,3-disubstituted indoles
Fidelity to published synthetic protocols for antiviral research compounds

XLogP3

2.7

Wikipedia

2-(6-Bromo-1H-indol-3-yl)ethan-1-ol

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